Strychnine arsenate
Overview
Description
Strychnine arsenate is a chemical compound that combines the toxic alkaloid strychnine with arsenate, a derivative of arsenic. Strychnine is a well-known neurotoxin derived from the seeds of the Strychnos nux-vomica tree, while arsenate is a form of arsenic commonly found in various minerals. The combination of these two toxic substances results in a compound with significant toxicological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of strychnine arsenate involves the reaction of strychnine with arsenic acid or arsenate salts. The process typically requires careful control of reaction conditions to ensure the formation of the desired compound. The reaction can be represented as follows: [ \text{Strychnine} + \text{Arsenic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound is not common due to the highly toxic nature of both strychnine and arsenic compounds. in a controlled laboratory setting, the synthesis can be carried out using standard organic synthesis techniques, ensuring proper safety protocols are in place.
Chemical Reactions Analysis
Types of Reactions: Strychnine arsenate can undergo various chemical reactions, including:
Oxidation: The arsenate component can be reduced to arsenite under certain conditions.
Reduction: Strychnine can be reduced to its corresponding amine derivatives.
Substitution: The arsenate group can be substituted with other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsenite derivatives.
Reduction: Amino derivatives of strychnine.
Substitution: Compounds with substituted arsenate groups.
Scientific Research Applications
Strychnine arsenate has limited applications in scientific research due to its high toxicity. it can be used in studies related to:
Toxicology: Understanding the combined toxic effects of strychnine and arsenate.
Pharmacology: Investigating the interactions of neurotoxins with biological systems.
Environmental Science: Studying the environmental impact and remediation of arsenic compounds.
Mechanism of Action
The mechanism of action of strychnine arsenate involves the inhibition of neurotransmitter receptors. Strychnine acts as an antagonist of glycine and acetylcholine receptors, primarily affecting motor nerve fibers in the spinal cord. Arsenate, on the other hand, can interfere with cellular respiration and enzyme function by substituting for phosphate in biochemical pathways .
Comparison with Similar Compounds
Strychnine: A neurotoxin that acts as a glycine receptor antagonist.
Arsenic Trioxide: A compound used in the treatment of acute promyelocytic leukemia.
Arsenate Salts: Various salts of arsenic acid used in industrial and agricultural applications.
Uniqueness: Strychnine arsenate is unique due to the combination of two highly toxic components, resulting in a compound with potent toxicological properties. Its dual mechanism of action, affecting both neurotransmission and cellular respiration, distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;arsoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.AsH3O4/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3,4)5/h1-5,13,16-17,19-20H,6-11H2;(H3,2,3,4,5)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYEEFDCPWNGQ-ZEYGOCRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25AsN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883149 | |
Record name | Strychnine arsenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-82-1 | |
Record name | Strychnidin-10-one, compd. with arsenic acid (H3AsO4) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10476-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strychnine arsenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnine arsenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strychnine arsenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRYCHNINE ARSENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE50TKJ9XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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